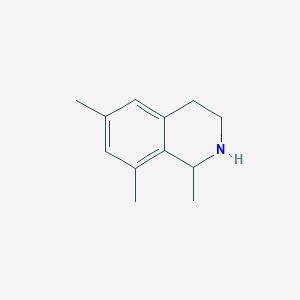

1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Propriétés

IUPAC Name |

1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-8-6-9(2)12-10(3)13-5-4-11(12)7-8/h6-7,10,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSKMNBDQAEPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C(C=C2CCN1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247906-62-2 | |

| Record name | 1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system . The reaction conditions typically include:

Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)

Solvent: Often carried out in an organic solvent such as ethanol or methanol

Temperature: The reaction is usually conducted at elevated temperatures (e.g., 60-80°C)

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or catalytic hydrogenation of precursor compounds. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of fully saturated isoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Orexin Receptor Antagonism

One of the most notable applications of 1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline is its role as a non-peptide antagonist of orexin receptors. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has therapeutic implications for treating conditions such as:

- Sleep Disorders : Including insomnia and narcolepsy.

- Eating Disorders : Such as obesity and anorexia nervosa.

Research indicates that derivatives of tetrahydroisoquinoline can effectively modulate orexin receptor activity, offering a pathway for developing new treatments for these disorders .

1.2 Neuroprotective Effects

Tetrahydroisoquinoline derivatives have shown promise in neuroprotection against various neurodegenerative diseases. Studies suggest that these compounds may help mitigate the effects of oxidative stress and inflammation in neuronal cells. This property makes them candidates for further investigation in conditions like Alzheimer's disease and Parkinson's disease .

Biological Activities

2.1 Antioxidant Properties

The antioxidant capabilities of this compound have been documented in various studies. These properties are crucial for protecting cells from damage caused by free radicals. The compound’s ability to scavenge reactive oxygen species (ROS) positions it as a potential therapeutic agent in oxidative stress-related diseases .

2.2 Antimicrobial Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit antimicrobial properties against a range of pathogens. This includes both bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound involves various chemical methods that can yield derivatives with enhanced biological activities. The versatility in its synthesis allows for modifications that can tailor the compound's pharmacological properties.

| Synthesis Method | Description | Yield |

|---|---|---|

| Alkylation | Involves alkylating the base tetrahydroisoquinoline structure with substituted alkyl halides. | Moderate to high |

| Reduction | Reduction of corresponding isoquinoline derivatives to obtain tetrahydroisoquinolines. | High |

| Cyclization | Cyclization reactions leading to the formation of substituted tetrahydroisoquinolines. | Variable |

Case Studies

4.1 Clinical Trials on Sleep Disorders

A clinical trial explored the efficacy of a tetrahydroisoquinoline derivative as an orexin receptor antagonist in patients suffering from insomnia. The results indicated significant improvements in sleep quality and duration compared to placebo groups .

4.2 Neuroprotective Studies

In vitro studies demonstrated that tetrahydroisoquinoline derivatives could reduce neuronal cell death induced by oxidative stress in models of Alzheimer's disease. These findings support further investigation into their potential as neuroprotective agents .

Mécanisme D'action

The mechanism of action of 1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to interact with dopamine receptors and influence neurotransmitter levels in the brain . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological and chemical properties of THIQ derivatives vary significantly based on substituent type, position, and stereochemistry. Below is a detailed comparison of structurally related THIQs, supported by data from the evidence:

Table 1: Key Structural and Functional Differences Among THIQ Derivatives

Key Findings from Comparative Studies :

Neuroprotection vs. Neurotoxicity: 1-MeTHIQ increases glutathione (GSH) and S-nitrosothiols, enhancing antioxidant defenses , while 1-BnTHIQ reduces dopamine levels by 60% and elevates MAO-dependent catabolism . N-MeTHIQ is oxidized to a neurotoxic isoquinolinium ion, similar to MPP+ (a Parkinsonism-inducing metabolite of MPTP) .

Metabolism and BBB Penetration :

- Both 1-MeTHIQ and 1-BnTHIQ cross the BBB efficiently (~90% remain unchanged in the brain) . However, 1-MeTHIQ is excreted primarily unchanged (72%), whereas 1-BnTHIQ undergoes significant hydroxylation (8.7% as 4-hydroxy-1-BnTHIQ) .

Substituent Position and Activity: 6,7-Dimethoxy-THIQ derivatives exhibit weak β-adrenergic activity , while 6,7-dihydroxy-THIQ (salsolinol) derivatives show potent cytotoxicity in dopaminergic cells at 100 μM . Methylation at the 1-position generally improves BBB penetration and metabolic stability compared to unsubstituted THIQs .

Table 2: Pharmacokinetic and Toxicological Profiles

| Parameter | 1-MeTHIQ | 1-BnTHIQ | N-MeTHIQ |

|---|---|---|---|

| BBB Penetration | High (4.5× blood conc.) | High (4.5× blood conc.) | Moderate |

| Major Metabolites | 4-Hydroxy-THIQ (8.7%) | 4-Hydroxy-THIQ (2.7%) | Isoquinolinium ion |

| MAO/COMT Modulation | Inhibits MAO-B, activates COMT | Activates MAO | Activates MAO-A/B |

| Toxicity (IC₅₀) | Non-toxic up to 1 mM | Cytotoxic at 100 μM | Cytotoxic at 10 μM |

Critical Analysis of Structural Determinants

1-Position Substituents :

- Methyl or benzyl groups at the 1-position dictate neuroprotective vs. neurotoxic outcomes. Methylation reduces oxidative stress, while benzyl groups promote dopamine depletion .

- 1,6,8-TMIQ Hypothetical Effects : Based on SAR trends, methylation at 6 and 8 positions may enhance lipophilicity and BBB penetration but could reduce solubility. The combined effects of three methyl groups on MAO/COMT activity remain speculative without direct evidence.

Aromatic Ring Substituents: Methoxy groups (e.g., 6,7-dimethoxy-THIQ) favor receptor binding (e.g., β-adrenergic), while hydroxyl groups (e.g., salsolinol) increase redox cycling and cytotoxicity .

Activité Biologique

1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) is a nitrogen-containing organic compound with the molecular formula CHN. This compound belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. The presence of three methyl groups in TMTHIQ significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

TMTHIQ exhibits biological activities through various mechanisms. It interacts with neurotransmitter systems and can modulate enzyme activity. The compound's structure allows it to influence several biochemical pathways, including those related to neurodegenerative diseases and antimicrobial effects.

Key Mechanisms:

- Neurotransmitter Modulation : TMTHIQ may affect dopamine and serotonin pathways, which are crucial in regulating mood and cognitive functions.

- Antimicrobial Activity : Research indicates that TMTHIQ has potential antimicrobial properties, making it a candidate for further investigation against various pathogens.

- Cytotoxic Effects : Preliminary studies suggest that TMTHIQ may induce cytotoxicity in cancer cells by interfering with cell cycle regulation.

Biological Activities

The biological activities of TMTHIQ have been explored in various studies. Below is a summary of its notable effects:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against several bacterial strains. |

| Anticancer | Shows potential to inhibit cancer cell proliferation and induce apoptosis. |

| Neuroprotective | May protect neuronal cells from oxidative stress and neurotoxicity. |

| Cytotoxicity | Induces cell cycle arrest in cancer cells, particularly at the G2/M phase. |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of TMTHIQ:

- Antimicrobial Properties : A study published in RSC Advances highlighted that THIQ analogs, including TMTHIQ, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural modifications influenced their efficacy against various pathogens .

- Cytotoxic Effects on Cancer Cells : Research indicated that TMTHIQ derivatives could induce cytotoxicity in breast cancer cell lines. The mechanism was linked to the inhibition of key cell cycle regulators such as CDK1 .

- Neurotoxicity Assessment : An investigation into the neurotoxic effects of THIQs suggested that certain derivatives could lead to neurodegenerative conditions when subjected to prolonged exposure . This raises concerns about the safety profile of these compounds.

Pharmacokinetics

The pharmacokinetic properties of TMTHIQ are crucial for understanding its therapeutic potential:

- Absorption : The presence of methyl groups may enhance lipophilicity, improving absorption rates.

- Distribution : TMTHIQ is likely distributed throughout body tissues due to its small molecular size.

- Metabolism : Initial studies suggest that TMTHIQ is metabolized via O-demethylation pathways without significant liver toxicity .

- Excretion : Further research is needed to fully elucidate the excretion pathways for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.